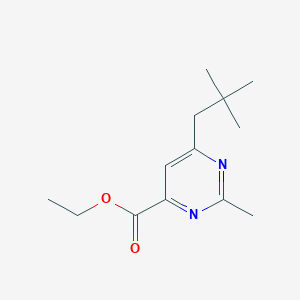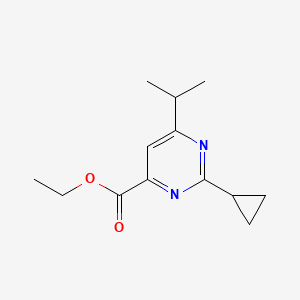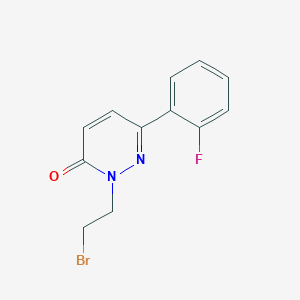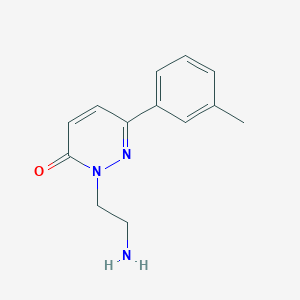![molecular formula C12H16N2O3 B1492317 (2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid CAS No. 2098159-76-1](/img/structure/B1492317.png)
(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid
Overview
Description
The compound “(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid” seems to be a complex organic molecule. Unfortunately, I couldn’t find specific information about this compound12.
Synthesis Analysis
I couldn’t find any specific information on the synthesis of this compound3.
Molecular Structure Analysis
Unfortunately, I couldn’t find any information on the molecular structure of this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound4.
Physical And Chemical Properties Analysis
I couldn’t find any specific information on the physical and chemical properties of this compound6.
Scientific Research Applications
Synthesis and Chemical Transformations
Research has explored the efficient transformation of certain esters into their corresponding acids and further into heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrones, demonstrating the versatility of these chemical structures in synthesizing complex molecules (Schmidt et al., 2006). Additionally, organosilicon(IV) complexes derived from Schiff bases of dehydroacetic acid have been synthesized, characterized, and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Devi et al., 2015).
Biological Activity Evaluation
Compounds synthesized from related chemical structures have shown significant antiviral, antimicrobial, and antitumor activities. For instance, a novel inhibitor of human rhinovirus 3C protease demonstrated potent antiviral activity across various serotypes and related picornaviruses, highlighting its potential as an orally bioavailable therapeutic agent (Patick et al., 2005). Furthermore, novel pyrazole derivatives have been synthesized and characterized, showing promising antitumor, antifungal, and antibacterial activities, which contribute to the identification of pharmacophore sites with therapeutic potential (Titi et al., 2020).
Methodological Advances
The research also emphasizes methodological advances, such as green, solvent-free syntheses of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, offering environmentally friendly and efficient approaches to synthesizing heterocyclic compounds (Al-Matar et al., 2010). Such methodologies not only provide new synthetic routes but also contribute to the sustainable development of chemical research.
Safety And Hazards
Unfortunately, I couldn’t find any information on the safety and hazards associated with this compound.
Future Directions
I couldn’t find any information on the future directions of research or applications for this compound.
Please note that this analysis is based on the limited information available and might not be comprehensive. For a more detailed analysis, you might want to consult a specialist or conduct a more thorough literature search.
properties
IUPAC Name |
(E)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)5-4-10-7-13-14(8-10)9-11-3-1-2-6-17-11/h4-5,7-8,11H,1-3,6,9H2,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILSYSCIJUHZIT-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)
![3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492236.png)




![2-[6-Oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492244.png)
![3-[(2-Chlorophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1492245.png)



![3-Fluoro-3-[(4-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492254.png)

![3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492257.png)